![molecular formula C14H16O B059193 4-Benzyl-4-methylcyclohex-2-enone CAS No. 1207111-35-0](/img/structure/B59193.png)
4-Benzyl-4-methylcyclohex-2-enone
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Description
4-Benzyl-4-methylcyclohex-2-enone is a chemical compound with the molecular formula C14H16O . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of cyclohexenones, such as 4-Benzyl-4-methylcyclohex-2-enone, involves various methods. One method uses allyl-palladium catalysis for a one-step α,β-dehydrogenation of ketones via their zinc enolates . Another approach involves the use of silyl enol ethers as a masked source of saturated ketones to derive β-aryl enones and their derivatives by dehydrosilylation to generate enones in situ and subsequent oxidative arylation with arylboronic acids .Molecular Structure Analysis
The molecular structure of 4-Benzyl-4-methylcyclohex-2-enone consists of a six-membered cyclohexene ring with a ketone functional group at the 2-position. It also has a methyl group and a benzyl group attached to the 4-position .Chemical Reactions Analysis
Cyclohexenones, such as 4-Benzyl-4-methylcyclohex-2-enone, can undergo various chemical reactions. For instance, they can be involved in Pd-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions . They can also participate in reactions involving the conversion of heptane-2,6-dione to 3-methylcyclohex-2-enone with NaOEt, EtOH .Physical And Chemical Properties Analysis
4-Benzyl-4-methylcyclohex-2-enone has a molecular weight of 200.28 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density would require specific experimental data.Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-benzyl-4-methylcyclohex-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O/c1-14(9-7-13(15)8-10-14)11-12-5-3-2-4-6-12/h2-7,9H,8,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUBDLBLYGGXJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C=C1)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40545162 |
Source
|
Record name | 4-Benzyl-4-methylcyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40545162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-4-methylcyclohex-2-enone | |
CAS RN |
1207111-35-0 |
Source
|
Record name | 4-Benzyl-4-methylcyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40545162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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